2-(3,4-Dichlorophenyl)-3-[(2-methoxyphenyl)methoxy]-1,3-thiazolidin-4-one
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Overview
Description
2-(3,4-Dichlorophenyl)-3-[(2-methoxyphenyl)methoxy]-1,3-thiazolidin-4-one is a synthetic organic compound that belongs to the thiazolidinone class
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3,4-Dichlorophenyl)-3-[(2-methoxyphenyl)methoxy]-1,3-thiazolidin-4-one typically involves the reaction of 3,4-dichlorobenzaldehyde with 2-methoxybenzylamine to form an imine intermediate. This intermediate then undergoes cyclization with thioglycolic acid to form the thiazolidinone ring. The reaction conditions usually involve refluxing in an appropriate solvent such as ethanol or acetonitrile.
Industrial Production Methods
Industrial production methods for such compounds often involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
2-(3,4-Dichlorophenyl)-3-[(2-methoxyphenyl)methoxy]-1,3-thiazolidin-4-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction can be achieved using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chlorinated phenyl ring.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Formation of corresponding sulfoxides or sulfones.
Reduction: Formation of reduced thiazolidinone derivatives.
Substitution: Formation of substituted thiazolidinone derivatives with various functional groups.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.
Medicine: Investigated for its potential therapeutic effects in treating various diseases.
Industry: Used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-(3,4-Dichlorophenyl)-3-[(2-methoxyphenyl)methoxy]-1,3-thiazolidin-4-one involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in biological processes. The compound may exert its effects by inhibiting or activating these targets, leading to changes in cellular functions and pathways.
Comparison with Similar Compounds
Similar Compounds
2-(3,4-Dichlorophenyl)-1,3-thiazolidin-4-one: Lacks the methoxyphenyl group.
3-(2-Methoxyphenyl)-1,3-thiazolidin-4-one: Lacks the dichlorophenyl group.
2-(3,4-Dichlorophenyl)-3-phenyl-1,3-thiazolidin-4-one: Lacks the methoxy group.
Uniqueness
2-(3,4-Dichlorophenyl)-3-[(2-methoxyphenyl)methoxy]-1,3-thiazolidin-4-one is unique due to the presence of both the dichlorophenyl and methoxyphenyl groups, which may contribute to its distinct biological activities and chemical properties.
Properties
CAS No. |
921611-13-4 |
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Molecular Formula |
C17H15Cl2NO3S |
Molecular Weight |
384.3 g/mol |
IUPAC Name |
2-(3,4-dichlorophenyl)-3-[(2-methoxyphenyl)methoxy]-1,3-thiazolidin-4-one |
InChI |
InChI=1S/C17H15Cl2NO3S/c1-22-15-5-3-2-4-12(15)9-23-20-16(21)10-24-17(20)11-6-7-13(18)14(19)8-11/h2-8,17H,9-10H2,1H3 |
InChI Key |
GRDSVEHEPRVHLQ-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=CC=C1CON2C(SCC2=O)C3=CC(=C(C=C3)Cl)Cl |
Origin of Product |
United States |
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